N-cyclopropyl-2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The cyclopropyl group and the hydrazinecarbothioamide moiety are then introduced through subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclopropyl-2-[3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide: This compound is similar but has an amino group instead of a nitro group.
N~1~-Cyclopropyl-2-[3-(3,5-dimethyl-4-hydroxy-1H-pyrazol-1-yl)propanoyl]-1-hydrazinecarbothioamide: This compound has a hydroxy group instead of a nitro group.
Uniqueness
N~1~-CYCLOPROPYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the cyclopropyl group and the hydrazinecarbothioamide moiety offers unique structural features that can be exploited in drug design and material science.
Properties
Molecular Formula |
C12H18N6O3S |
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Molecular Weight |
326.38 g/mol |
IUPAC Name |
1-cyclopropyl-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C12H18N6O3S/c1-7-11(18(20)21)8(2)17(16-7)6-5-10(19)14-15-12(22)13-9-3-4-9/h9H,3-6H2,1-2H3,(H,14,19)(H2,13,15,22) |
InChI Key |
XFPMMJBJTROTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=S)NC2CC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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